N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide
Description
This compound is a highly complex tricyclic sulfonamide derivative characterized by a fused 7-oxa-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(12),3,5,8,10-pentaene core. Key structural features include:
- A sulfonamide group (-SO₂NH₂) at position 11, modified by N,N-dimethyl substitution.
- A 3-sulfanyl (-SH) substituent on the tricyclic framework.
- A heterocyclic system integrating oxygen (oxa), nitrogen (triaza), and sulfur (sulfonamide/sulfanyl) atoms.
Its structural determination likely employs crystallographic tools like SHELX or ORTEP-3 for 3D modeling .
Properties
IUPAC Name |
N,N-dimethyl-1-sulfanylidene-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-13(2)19(15,16)6-3-4-8-7(5-6)14-9(17-8)11-12-10(14)18/h3-5H,1-2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFBFIDDMMRYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC3=NNC(=S)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6400,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide involves multiple steps, typically starting with the formation of the triazatricyclo coreCommon reagents used in these reactions include dimethylamine, sulfur sources, and various oxidizing agents .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazatricyclo core.
Substitution: Various substituents can be introduced at different positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tricyclic framework and dual sulfur-containing groups. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity : The target compound’s tricyclic system is more elaborate than flumetsulam’s bicyclic triazolo-pyrimidine or triaziflam’s triazine core. Its fused rings may enhance steric hindrance, impacting binding affinity .
Bioactivity Potential: While flumetsulam and triaziflam are validated herbicides, the target compound’s bioactivity remains speculative. Its sulfonamide group aligns with known enzyme inhibitors (e.g., carbonic anhydrase), but the sulfanyl group introduces reactivity that may require derivatization for stability .
Crystallographic Analysis : The hexaazatricyclo compound in was resolved via single-crystal X-ray diffraction (R factor = 0.041), suggesting similar methods could elucidate the target compound’s conformation .
Research Findings and Limitations
- Synthesis Challenges : The compound’s tricyclic system likely requires multi-step synthesis, analogous to the hexaazatricyclo compound in , which involved cyclocondensation and crystallization.
- Bioactivity Gaps: No direct bioactivity data are available. However, sulfonamide derivatives (e.g., flumetsulam) show herbicidal activity via acetolactate synthase (ALS) inhibition, suggesting a plausible mechanism for exploration .
- Computational Predictions : Molecular docking studies (using software cited in ) could model interactions with ALS or other targets, leveraging the sulfonamide’s affinity for metal ions or polar residues.
Biological Activity
N,N-Dimethyl-3-sulfanyl-7-oxa-2,4,5-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),3,5,8,10-pentaene-11-sulfonamide (CAS No. 560998-19-8) is a synthetic compound with a complex molecular structure characterized by its unique triazatricyclo framework and sulfonamide functionality. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula: C10H10N4O3S2
- Molecular Weight: 298.34 g/mol
- Predicted Boiling Point: 457.8 ± 55.0 °C
- Density: 1.72 ± 0.1 g/cm³
Biological Activity Overview
This compound exhibits various biological activities that have been documented in several studies:
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against a range of pathogens. Notably:
- Bacterial Inhibition: It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity: The compound also exhibits antifungal properties that could be beneficial in treating fungal infections.
Anticancer Potential
Preliminary studies suggest that N,N-Dimethyl-3-sulfanyl-7-oxa may possess anticancer activity:
- Mechanism of Action: It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Cell Line Studies: In vitro studies on various cancer cell lines have reported reduced cell viability and increased apoptosis rates when treated with this compound.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes:
- Enzyme Targets: It has shown potential as an inhibitor of enzymes involved in metabolic pathways related to cancer and microbial resistance.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of 25 µM after 48 hours of treatment. |
| Study 3 | Enzyme Inhibition | Inhibited carbonic anhydrase activity with an IC50 value of 15 µM, suggesting potential for therapeutic use in metabolic disorders. |
The biological effects of N,N-Dimethyl-3-sulfanyl-7-oxa can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels in target cells leading to oxidative stress and subsequent cell death.
- Signal Transduction Pathways: It appears to modulate pathways involved in cell cycle regulation and apoptosis.
- Membrane Disruption: The compound may disrupt microbial membranes, contributing to its antimicrobial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
